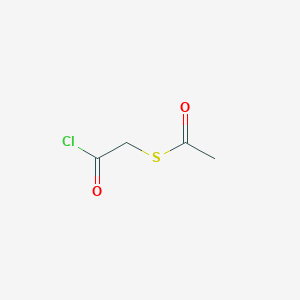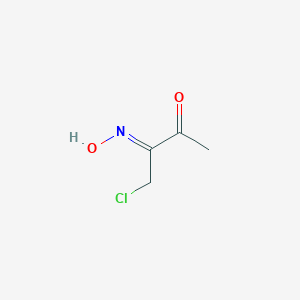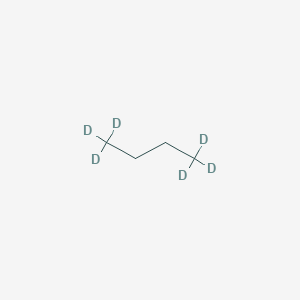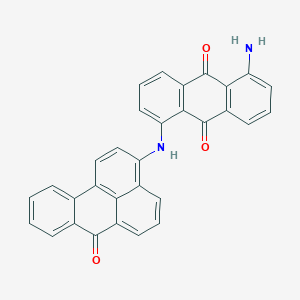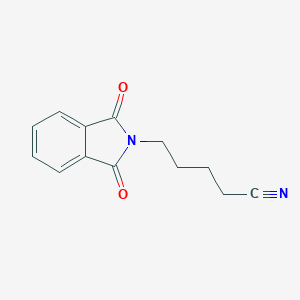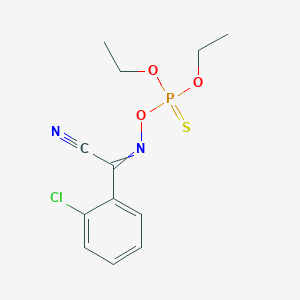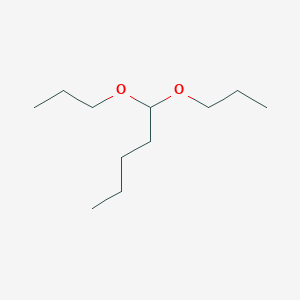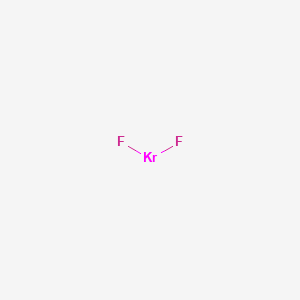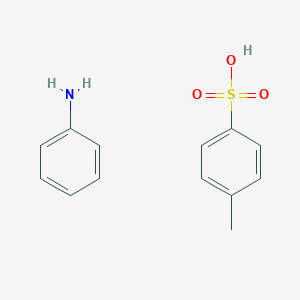
Anilinium p-tolylsulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anilinium p-tolylsulphonate is a chemical compound with the molecular formula C13H15NO3S . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of new protic ionic liquids (PILs) based on aniline derivatives has been reported . A high-throughput method was applied to rapidly screen different aniline derivatives against different acids to identify possible combinations that produce PILs . One of the successful combinations was then chosen to be synthesized on a larger scale for further analysis .Molecular Structure Analysis
The molecular structure of Anilinium p-tolylsulphonate is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .Chemical Reactions Analysis
The polymerization of aniline into PANi can be achieved via chemical or electrochemical oxidative polymerization . The electropolymerisation of aniline in some ionic liquids (ILs) results in polyaniline (PANi) films with unique properties .Physical And Chemical Properties Analysis
The physical and chemical properties of Anilinium p-tolylsulphonate are determined by its molecular structure . The properties of the conducting polymers produced from it can be influenced by various parameters such as the oxidant/monomer ratio, added acid, oxidant, temperature, and water content .Safety And Hazards
Zukünftige Richtungen
The new PILs synthesized from aniline derivatives are of interest to the fields of ionic liquids, energy storage and especially, conducting polymers as they serve as solvents, electrolytes and monomers at the same time for possible electropolymerisation . The extensive work on the production of nanocomposites by MCP of anilines together with different nanomaterials is also described .
Eigenschaften
CAS-Nummer |
14034-57-2 |
|---|---|
Produktname |
Anilinium p-tolylsulphonate |
Molekularformel |
C13H15NO3S |
Molekulargewicht |
265.33 g/mol |
IUPAC-Name |
aniline;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H7N/c1-6-2-4-7(5-3-6)11(8,9)10;7-6-4-2-1-3-5-6/h2-5H,1H3,(H,8,9,10);1-5H,7H2 |
InChI-Schlüssel |
HFWCMJLOMOWFJL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N |
Andere CAS-Nummern |
14034-57-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




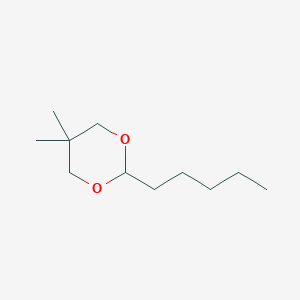
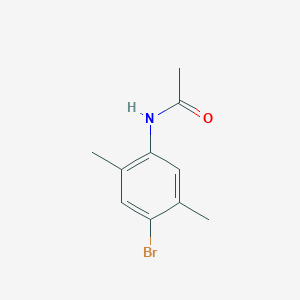
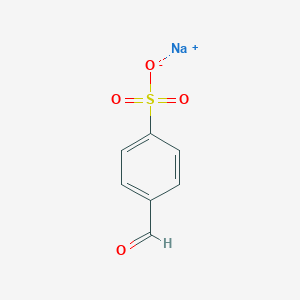
![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4R)-3-amino-4-methyloxolan-2-yl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B84251.png)
